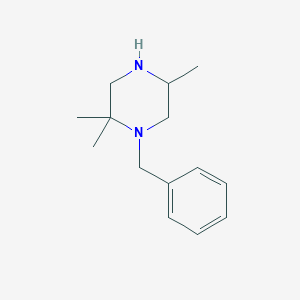

1-Benzyl-2,2,5-trimethylpiperazine

Description

1-Benzyl-2,2,5-trimethylpiperazine is a substituted piperazine derivative characterized by a benzyl group attached to the piperazine nitrogen and three methyl groups at positions 2, 2, and 5 of the piperazine ring. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science, often modified to optimize binding affinity, solubility, or metabolic stability .

Properties

CAS No. |

29906-56-7 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-benzyl-2,2,5-trimethylpiperazine |

InChI |

InChI=1S/C14H22N2/c1-12-9-16(14(2,3)11-15-12)10-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3 |

InChI Key |

HIWHYNYFFGYGLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(CN1)(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2,2,5-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,2,5-trimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the piperazine ring or the benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

1-Benzyl-2,2,5-trimethylpiperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,5-trimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Piperazine vs. Benzyl Groups

A key distinction between 1-benzyl-2,2,5-trimethylpiperazine and many analogues lies in the substitution pattern. Most benzylpiperazines feature modifications on the benzyl aromatic ring (e.g., halogen, methoxy, or trifluoromethyl groups), whereas the trimethyl groups in this compound are located on the piperazine core. For example:

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Substitution on the benzyl phenyl ring (3-CF₃) enhances electron-withdrawing effects, influencing receptor binding and molecular imprinting efficiency .

- 1-Benzyl-4-methylpiperazine (MBZP) : A single methyl group on the piperazine nitrogen increases lipophilicity compared to unsubstituted benzylpiperazine (BZP) .

Table 1: Substituent Comparison of Selected Benzylpiperazines

*Calculated using standard atomic weights.

Physicochemical Properties

- Steric Effects: The methyl groups may hinder interactions with flat binding pockets, as seen in molecular imprinting studies where bulkier substituents reduce template-monomer affinity .

- Boiling Point and pKa : Analogues like 1-benzyl-3-(2,2,2-trifluoroethyl)piperazine exhibit predicted boiling points of ~294°C and pKa ~8.25 , suggesting that alkyl/fluoroalkyl substituents significantly alter these parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.